1h,1h-Perfluoro-3,6-dioxadecan-1-ol

Beschreibung

The exact mass of the compound 1h,1h-Perfluoro-3,6-dioxadecan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1h,1h-Perfluoro-3,6-dioxadecan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h,1h-Perfluoro-3,6-dioxadecan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

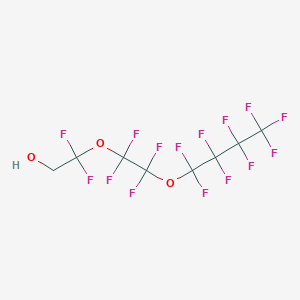

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15O3/c9-2(10,1-24)25-7(20,21)8(22,23)26-6(18,19)4(13,14)3(11,12)5(15,16)17/h24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLAXWXACBJHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381038 | |

| Record name | 1h,1h-perfluoro-3,6-dioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152914-73-3 | |

| Record name | 1h,1h-perfluoro-3,6-dioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152914-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic compounds utilized in a vast array of industrial and consumer products. Their unique chemical properties, stemming from the strength of the carbon-fluorine bond, also contribute to their extreme persistence in the environment, leading to widespread contamination and potential human health risks. Accurate and unambiguous identification of individual PFAS congeners is paramount for environmental monitoring, toxicological assessment, and the development of effective remediation strategies.

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation and characterization of a specific perfluoroether alcohol: 1H,1H-Perfluoro-3,6-dioxadecan-1-ol . This compound, with the chemical formula C₈H₃F₁₅O₃, presents a unique analytical challenge due to its combination of a hydroxyl functional group, ether linkages, and extensive fluorination. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this molecule. This document is intended for researchers and analytical scientists engaged in the study of PFAS and related fluorinated compounds.

Compound Identity:

-

Systematic Name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol

-

CAS Number: 152914-73-3

-

Molecular Formula: C₈H₃F₁₅O₃

-

Molecular Weight: 432.08 g/mol

Section 1: Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The structure of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol consists of a nonafluorobutyl group linked through a tetrafluoroethyl ether moiety to a difluoromethyl-ethanol group.

Caption: Molecular structure with atom numbering for NMR assignments.

Based on this structure, we can anticipate the following spectroscopic signatures:

-

NMR: The molecule possesses 2 proton environments (-CH₂- and -OH), 8 distinct carbon environments, and 7 unique fluorine environments. This complexity will be the primary focus of NMR analysis.

-

FTIR: The spectrum will be dominated by very strong C-F stretching vibrations, supplemented by characteristic C-O ether and O-H alcohol absorptions.

-

MS: Fragmentation is expected to occur at the weaker C-O ether bonds and through the loss of the terminal hydroxyl group or water.[1]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-dimensional analysis of the molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Acetonitrile-d₃). Chloroform-d is also an option, but the acidic deuterium may promote H/D exchange with the alcohol proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies. For optimal ¹³C data, a triple-resonance probe that allows for simultaneous ¹H and ¹⁹F decoupling is highly advantageous.[2][3]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm the -OH peak, a D₂O exchange experiment can be performed; upon adding a drop of D₂O to the NMR tube, the labile -OH proton signal will disappear.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is sufficient (e.g., -50 to -200 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If possible, acquire a {¹H, ¹⁹F} double-decoupled spectrum to simplify the signals into singlets, which aids in peak identification.[4] An APT (Attached Proton Test) experiment can also be useful for differentiating CF₃/CF carbons from CF₂ carbons.[5]

-

2D NMR (Optional): For unambiguous assignments, 2D correlation experiments such as ¹H-¹³C HSQC/HMBC and ¹⁹F-¹³C HSQC/HMBC can be invaluable.

-

¹H NMR (Proton) Analysis

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals.

-

-CH₂- (Position 1): The protons on the carbon adjacent to the hydroxyl group are also flanked by a CF₂ group. The high electronegativity of the neighboring oxygen and CF₂ group will deshield these protons, shifting them downfield.[6][7] They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

-

-OH: The alcohol proton signal is typically a broad singlet.[8] Its chemical shift is highly variable and depends on concentration, solvent, and temperature.

¹⁹F NMR (Fluorine) Analysis

¹⁹F NMR is a critical tool for identifying and quantifying PFAS.[9] The spectrum of this molecule is expected to show 7 distinct signals, as each fluorinated carbon group is in a unique chemical environment. The chemical shifts are referenced to CFCl₃ (0 ppm).

-

CF₃- (Position 8): This terminal group will appear as a triplet, coupled to the adjacent CF₂ group (³JFF). It is expected in the region of -81 to -82 ppm .

-

-O-CF₂-CF₂-O- (Positions 3 & 4): These two ether-linked CF₂ groups will have distinct chemical shifts, likely appearing as complex multiplets due to coupling with each other and adjacent CF₂ groups. They are typically found in the -85 to -92 ppm range.

-

-CF₂-CF₂-CF₂-CF₃ (Positions 5, 6, 7): The three CF₂ groups in the perfluorobutyl chain will appear in the characteristic range of -120 to -127 ppm , each as a complex multiplet.

-

-O-CF₂-CH₂OH (Position 2): This CF₂ group, being adjacent to both an ether oxygen and the CH₂OH group, will have a unique chemical shift, likely in the range of -110 to -125 ppm . It will appear as a triplet due to coupling with the CH₂ protons (²JFH).

¹³C NMR (Carbon-13) Analysis

The ¹³C NMR spectrum will be complex due to the presence of 8 unique carbon environments and extensive C-F coupling, which splits each carbon signal into multiplets.[4] Fluorination significantly shifts carbon resonances downfield.

-

CH₂OH (Position 1): This carbon will be the most upfield, but still shifted downfield by the adjacent CF₂ group. It will appear as a triplet due to coupling with the two attached fluorine atoms (²JCF).

-

Fluorinated Carbons (Positions 2-8): All fluorinated carbons will exhibit large one-bond C-F coupling constants (¹JCF, typically 250-350 Hz) and smaller two- and three-bond couplings. The signals for CF₂ and CF₃ groups are generally found between 105-125 ppm .

Summary of Predicted NMR Data

| Position | Group | ¹H Shift (ppm) | ¹⁹F Shift (ppm) | ¹³C Shift (ppm) | Predicted Multiplicity |

| 1 | -CH₂- | ~3.8 - 4.2 | - | ~60 - 70 | ¹H: t, ¹³C: t |

| - | -OH | variable (2-5) | - | - | ¹H: br s |

| 2 | -CF₂- | - | ~ -110 to -125 | ~110 - 120 | ¹⁹F: t, ¹³C: tq |

| 3 | -CF₂- | - | ~ -85 to -92 | ~115 - 125 | ¹⁹F: m, ¹³C: tq |

| 4 | -CF₂- | - | ~ -85 to -92 | ~115 - 125 | ¹⁹F: m, ¹³C: tq |

| 5 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |

| 6 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |

| 7 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |

| 8 | -CF₃ | - | ~ -81 to -82 | ~115 - 125 | ¹⁹F: t, ¹³C: qt |

t = triplet, q = quartet, m = multiplet, br s = broad singlet. Multiplicities for ¹³C are predicted based on ¹JCF and ²JCF couplings.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For fluorinated compounds, the FTIR spectrum is typically characterized by exceptionally strong C-F bond absorptions.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Spectral Interpretation

The spectrum can be divided into three key regions:

-

O-H Stretching Region (3600-3200 cm⁻¹): A strong and broad absorption band is expected here, characteristic of the hydrogen-bonded hydroxyl group.[8][10] The broadness is a direct result of intermolecular hydrogen bonding.[8]

-

C-H Stretching Region (3000-2850 cm⁻¹): Weak to medium intensity peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group will be present.

-

Fingerprint Region (< 1500 cm⁻¹): This region will be dominated by C-F and C-O stretching vibrations.

-

C-F Stretch (1300-1100 cm⁻¹): This will be the most intense feature of the entire spectrum. Multiple, very strong, and sharp absorption bands will appear in this region, corresponding to the various CF₂ and CF₃ stretching modes.

-

C-O Stretch (1150-1000 cm⁻¹): Strong absorptions from the C-O stretching of the ether linkages and the C-O stretch of the primary alcohol will also be present in this region, often overlapping with the C-F bands.[8][11]

-

Summary of Predicted FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (H-bonded) |

| 3000 - 2850 | Weak-Medium | C-H stretch (CH₂) |

| 1300 - 1100 | Very Strong | C-F stretch (CF₂, CF₃) |

| 1150 - 1000 | Strong | C-O stretch (ether, alcohol) |

Section 4: Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for gaining structural insights through fragmentation analysis. For PFAS analysis, liquid chromatography coupled with mass spectrometry (LC-MS), typically using electrospray ionization (ESI), is the standard.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI), most likely in negative ion mode, as fluorinated compounds readily form [M-H]⁻ or other negative adducts. Chemical ionization is another viable technique for detecting fluorotelomer alcohols.[12]

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the intact molecular ion. High resolution is critical to confirm the elemental formula.

-

Tandem MS (MS/MS): Isolate the parent ion of interest (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information.

-

Analysis of the Intact Molecule

The exact mass of C₈H₃F₁₅O₃ is 431.9842664 Da. In negative ion mode ESI, the most likely observed ion would be the deprotonated molecule [M-H]⁻.

Table of Predicted Parent Ions

| Ion Species | Formula | Calculated m/z |

| [M-H]⁻ | [C₈H₂F₁₅O₃]⁻ | 430.97697 |

| [M+HCOO]⁻ | [C₈H₃F₁₅O₃ + HCOO]⁻ | 476.98245 |

Fragmentation Analysis (MS/MS)

The fragmentation of alcohols and ethers in a mass spectrometer follows predictable pathways.[1][13] For this molecule, fragmentation is likely initiated at the ether linkages and by loss of neutral molecules like H₂O or HF.[14]

Caption: Proposed major fragmentation pathways in negative ion mode MS/MS.

-

Alpha-Cleavage: The term "alpha-cleavage" for alcohols typically refers to breaking the C-C bond adjacent to the oxygen-bearing carbon.[8][13] In this complex ether-alcohol, cleavage of the C-O bonds is also a highly probable pathway.[15] Cleavage between C3 and O1 would yield a fragment at m/z 328.98.

-

Beta-Cleavage: Cleavage at the C5-O4 bond would result in the formation of the perfluorobutoxide anion at m/z 230.98.

-

Neutral Loss: Dehydration (loss of H₂O) from the [M-H]⁻ ion is a common pathway for alcohols, which would yield an ion at m/z 412.97.[13] Loss of HF (20 Da) is also possible for fluorinated compounds.[14]

Conclusion

The comprehensive spectroscopic analysis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol requires a multi-faceted approach. ¹⁹F NMR stands out as the most definitive technique, providing a unique fingerprint based on the seven distinct fluorine environments. ¹H NMR confirms the presence and connectivity of the non-fluorinated CH₂OH terminus, while ¹³C NMR , despite its complexity from C-F coupling, corroborates the carbon backbone. FTIR spectroscopy serves as a rapid and effective tool to confirm key functional groups, particularly the alcohol and the pervasive C-F bonds. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the elemental formula and yields crucial structural data through predictable fragmentation of the ether and alcohol moieties.

By integrating the data from these complementary techniques, researchers can achieve an unambiguous structural assignment and characterization of this and other complex PFAS molecules, a critical capability in the ongoing effort to understand and manage their environmental impact.

References

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]-. Substance Registry Services. [Link]

-

ResearchGate. (2025). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. [Link]

-

YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

ACS Publications. (2023). Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS Nanoscience Au. [Link]

-

O'Connor, C. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

National Institutes of Health. (n.d.). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. [Link]

-

YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. [Link]

-

Wiley Online Library. (2024). Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

-

University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. [Link]

-

American Chemical Society Fall 2021. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]

-

Chemistry Stack Exchange. (2021). What is the IUPAC name of this organic compound?. [Link]

-

Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [https://www.rsc.org/C FIV/Nomenclature/P1.pdf]([Link] FIV/Nomenclature/P1.pdf)

Sources

- 1. scribd.com [scribd.com]

- 2. jeolusa.com [jeolusa.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. jeol.com [jeol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 152914-73-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the fluorinated ether alcohol with CAS number 152914-73-3. The compound, identified as 1H,1H-Perfluoro-3,6-dioxadecan-1-ol, possesses a unique structure that imparts specific characteristics relevant to its potential applications in research and development. This document collates available data on its chemical identity, physicochemical properties, reactivity, and safety profile. Due to the limited availability of experimental data for this specific compound, this guide also incorporates estimations based on structurally similar molecules and general principles of organofluorine chemistry to provide a holistic understanding.

Chemical Identity and Structure

The compound registered under CAS number 152914-73-3 is a complex fluorinated ether alcohol. A clear understanding of its nomenclature and structure is fundamental to interpreting its properties and potential reactivity.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 152914-73-3 |

| Chemical Name | 1H,1H-Perfluoro-3,6-dioxadecan-1-ol |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol |

| Molecular Formula | C₈H₃F₁₅O₃[1] |

| Molecular Weight | 432.08 g/mol [1] |

Molecular Structure:

The structure of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is characterized by a partially fluorinated carbon backbone containing two ether linkages and a terminal primary alcohol group.

Figure 1: Chemical structure of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the high degree of fluorination, the presence of ether oxygens, and the terminal hydroxyl group. While experimental data is limited, the following table summarizes the available information and provides estimations where possible.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Physical State | Liquid | At ambient temperature. |

| Appearance | Not Available | --- |

| Odor | Not Available | --- |

| Density | 1.708 g/cm³ | Alfa Chemistry |

| Melting Point | Not Available | Expected to be low, as is common for many fluorinated alcohols.[2] The melting points of per- and polyfluoroalkyl substances (PFAS) generally increase with the length of the fluorinated chain.[3] |

| Boiling Point | Not Available | The boiling points of alcohols are significantly higher than alkanes of similar molecular weight due to hydrogen bonding.[4] For comparison, a C8-C14 perfluoroalkyl alcohol mixture has a boiling range of 170-230 °C.[5] |

| Flash Point | 150 °C | Apollo Scientific |

| Vapor Pressure | Not Available | Generally, vapor pressure data for perfluoroalkyl ether compounds is scarce.[3] |

| Solubility in Water | Not Available | The presence of the hydroxyl group may impart some water solubility, but the long fluorinated chain is expected to make it sparingly soluble. |

| Solubility in Organic Solvents | Soluble in acetone, MEK, and trichloroethylene.[6] | Perfluorinated polyethers often exhibit poor solubility in non-polar fluorinated solvents, but this can be improved with the addition of solubilizers like alcohols.[7] Generally, perfluoroalkanes are unusual solvents where small nonpolar solutes are more soluble than in other solvents.[8] |

| Partition Coefficient (n-octanol/water) | Not Available | --- |

Spectroscopic Data (Predicted)

No experimental spectroscopic data for CAS 152914-73-3 has been found in the public domain. However, based on the known structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the -CH₂-OH protons would likely appear, coupled to the adjacent -CF₂- group. The hydroxyl proton (-OH) would likely be a broad singlet, and its chemical shift would be dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the attached fluorine and oxygen atoms. The carbons bonded to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for structure confirmation. Multiple signals are expected, corresponding to the different fluorine environments along the perfluorinated chain and on the difluoromethylene groups. The chemical shifts would fall within the typical ranges for -CF₃, -CF₂-, and -CF₂-O- groups.[9] The chemical shift in ¹⁹F NMR is sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts.[10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[11][12]

-

C-H Stretch: Weak to medium absorption bands around 2850-2960 cm⁻¹ for the C-H bonds of the -CH₂- group.

-

C-F Stretch: Strong and complex absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F bonds in fluorinated compounds.

-

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching of the ether and alcohol functionalities.[12]

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (432.08) may be observed, although it could be weak or absent in electron ionization (EI) due to fragmentation.

-

Fragmentation: Fragmentation of perfluoroalkyl compounds can be complex.[2] Common fragmentation pathways for perfluoroalkyl ethers may involve cleavage of the C-O and C-C bonds. The loss of small fluorocarbon fragments is also expected. The fragmentation of perfluoroalkyl carboxylates under LC/ES-MS/MS conditions often involves the initial loss of CO₂ followed by further fragmentation of the perfluoroalkyl anion.[13]

Reactivity and Stability

The reactivity of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is influenced by the stability of the C-F bonds and the presence of the hydroxyl and ether functional groups.

-

Thermal Stability: Perfluorinated compounds are generally known for their high thermal stability.

-

Chemical Stability: The compound is expected to be stable under normal conditions. However, per- and polyfluoroalkyl ether acids have been shown to degrade in polar aprotic solvents like acetonitrile, acetone, and DMSO.[14][15] While this compound is an alcohol, caution should be exercised when using such solvents.

-

Reactivity of the Hydroxyl Group: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The high electronegativity of the perfluoroalkyl chain will likely increase the acidity of the hydroxyl proton compared to its non-fluorinated analogues.

-

Incompatible Materials: A safety data sheet for the compound suggests avoiding contact with incompatible materials, though specific examples are not provided.[16] General practice for alcohols suggests avoiding strong oxidizing agents.

Safety and Handling

The following safety information is based on available safety data sheets.[16]

-

Hazards: May emit corrosive fumes.[16] While not classified as combustible, containers may burn in a fire.[16]

-

Precautions for Safe Handling:

-

First Aid Measures:

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Spill Response:

This information is a summary and should be supplemented by a full review of the material's Safety Data Sheet (SDS) before handling.

Experimental Protocols

As no specific experimental protocols for the synthesis or analysis of CAS 152914-73-3 were found, this section provides a general workflow for the characterization of a novel fluorinated compound, which would be applicable to this substance.

Workflow for Characterization of a Novel Fluorinated Compound

Figure 2: A general experimental workflow for the synthesis and characterization of a novel chemical entity like CAS 152914-73-3.

Conclusion

1H,1H-Perfluoro-3,6-dioxadecan-1-ol (CAS 152914-73-3) is a fluorinated ether alcohol with a unique combination of functional groups. While a complete experimental dataset for its physical and chemical properties is not currently available in the public literature, this guide provides a comprehensive summary of the existing data, along with theoretically predicted properties based on its structure. The high degree of fluorination is expected to impart properties such as high density and thermal stability. The terminal hydroxyl group provides a site for chemical modification. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers and drug development professionals should exercise appropriate caution when handling this substance, adhering to the safety guidelines outlined in the available Safety Data Sheets.

References

-

ITRC (Interstate Technology & Regulatory Council). 2020. Physical and Chemical Properties. PFAS — Per- and Polyfluoroalkyl Substances. [Link]

- Henne, A. L., & Francis, W. C. (1952). Acidity and Infrared Absorption of Fluorinated Alcohols. Journal of the American Chemical Society, 75(1), 991-992.

- Gong, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1043-1048.

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

ResearchGate. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

-

Arsenault, G., et al. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

-

DOI. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]

- Google Patents. (2005).

-

ResearchGate. (2008). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

-

PubChem. 1h,1h-Perfluorooctadecan-1-ol. [Link]

-

National Institutes of Health. (2024). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. [Link]

-

National Institutes of Health. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. [Link]

-

ResearchGate. (2000). The factors that influence solubility in perfluoroalkane solvents. [Link]

-

ACS Publications. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]

-

University of Calgary. (2022). IR: alcohols. [Link]

-

National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Ethanolamine. [Link]

-

ACS Publications. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

Airgas. (2018). SAFETY DATA SHEET. [Link]

-

PubChem. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. [Link]

-

CPAchem. (2023). Methylene blue solution (BP733) - Safety data sheet. [Link]

-

YouTube. (2022). F -19 NMR Spectroscopy. [Link]

-

Britannica. (2024). Alcohol - Boiling Point, Solubility, Flammability. [Link]

-

PubChem. 1H,1H-Perfluoro-1-hexadecanol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 5. Perfluoro-C8-14-alkylalcohols | 68391-08-2 [chemicalbook.com]

- 6. 2-(PERFLUOROALKYL)ETHANOL CAS#: 65545-80-4 [m.chemicalbook.com]

- 7. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1H,1H-Perfluoro-3,6-dioxadecan-1-ol: Commercial Availability, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-3,6-dioxadecan-1-ol, a partially fluorinated ether alcohol, represents a class of compounds gaining significant interest in various scientific fields, including materials science and drug development. Its unique combination of a hydrophilic alcohol functional group and a lipophilic perfluorinated chain imparts distinct physicochemical properties. This guide provides a comprehensive overview of its commercial availability, known properties, handling considerations, and potential applications, with a focus on empowering researchers to effectively utilize this compound in their work.

Commercial Availability and Suppliers

1H,1H-Perfluoro-3,6-dioxadecan-1-ol is available from several chemical suppliers, catering primarily to the research and development market. The purity and available quantities may vary between suppliers, and it is recommended to obtain a certificate of analysis (CoA) for lot-specific details.

| Supplier | Product Number/Link | Purity | Notes |

| Sigma-Aldrich | APO455837642 | Not specified | Available through their partnership with Apollo Scientific. |

| Apollo Scientific | PC6599 | Not specified | |

| Huateng Pharma | Catalog ID: 2027929 | 98% | Offers Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS). |

| Santa Cruz Biotechnology | sc-261343 | Not specified | For research use only. |

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is not extensively available in public literature. The following table summarizes known information and predicted properties. Researchers should consider experimental verification for critical applications.

| Property | Value | Source/Method |

| CAS Number | 152914-73-3 | [Multiple Suppliers] |

| Molecular Formula | C₈H₃F₁₅O₃ | [Multiple Suppliers] |

| Molecular Weight | 432.09 g/mol | [Multiple Suppliers] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Flash Point | 150 °C | Sigma-Aldrich |

| Storage Temperature | Ambient | Sigma-Aldrich |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

Spectroscopic Data

To date, publicly accessible experimental NMR and IR spectra for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol have not been identified. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 432.99153 |

| [M+Na]⁺ | 454.97347 |

| [M-H]⁻ | 430.97697 |

This data is predicted and should be used for reference only. Experimental verification is recommended.

Synthesis and Purification

A plausible, though unverified, synthetic approach could be inferred from the synthesis of similar fluorinated alcohols. This might involve the reaction of a perfluoroacyl fluoride with a protected diol, followed by reduction of the resulting ester.

Caution: The following is a hypothetical synthetic workflow for illustrative purposes only and has not been experimentally validated.

Caption: Hypothetical synthesis and purification workflow for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol.

Purification of the final product would likely involve standard techniques for fluorinated compounds, such as liquid-liquid extraction followed by fractional distillation under reduced pressure to remove non-fluorinated impurities and starting materials.

Applications in Research and Drug Development

While specific applications for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol are not widely documented, its structural motifs suggest potential utility in areas where the unique properties of fluorinated compounds are advantageous.

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties. The high electronegativity of fluorine can influence the acidity of nearby functional groups, while the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

The perfluoroalkoxy segment of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol can be expected to create a lipophilic domain, which could enhance the solubility of a molecule in lipid-rich environments or facilitate its passage through biological membranes. The terminal hydroxyl group provides a reactive handle for further chemical modification, allowing for its incorporation into larger molecules as a building block.

Potential research applications could include:

-

As a building block in medicinal chemistry: To introduce a fluorous tag for purification or to modify the pharmacokinetic profile of a lead compound.

-

In materials science: As a monomer or additive to create fluorinated polymers with tailored surface properties, such as hydrophobicity and oleophobicity.

-

As a solvent or co-solvent: For reactions involving fluorinated compounds due to the principle of "like dissolves like."

Safety, Handling, and Storage

Although a detailed toxicological profile for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is not available, it is prudent to handle it with the care afforded to all fluorinated compounds.

Hazard Identification:

Based on information for similar compounds, 1H,1H-Perfluoro-3,6-dioxadecan-1-ol may cause skin and serious eye irritation, as well as respiratory irritation.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames. The flash point is relatively high at 150 °C, but it is still a combustible liquid.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a commercially available fluorinated building block with potential applications in various fields of research and development. While a comprehensive experimental dataset for its physicochemical and spectroscopic properties is currently lacking in the public domain, this guide provides a summary of the available information and outlines best practices for its handling and use. As with any research chemical for which there is limited data, it is imperative that researchers conduct their own analytical characterization to confirm the identity and purity of the material and to exercise caution during its handling.

References

Please note that direct scientific literature specifically detailing the synthesis, properties, and applications of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol (CAS 152914-73-3) is limited. The following references provide context on the broader class of fluorinated compounds and their applications.

-

PubChem. PubChem entry for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Methodological & Application

Application Notes and Protocols for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol as a Fluorosurfactant in Emulsions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol as a non-ionic fluorosurfactant for the formulation of stable emulsions. Emulsions are critical systems in a myriad of scientific and industrial fields, including drug delivery, diagnostics, and materials science. The unique properties of fluorosurfactants, such as their chemical inertness and high surface activity, make them invaluable tools for creating robust and specialized emulsion systems. This guide will delve into the mechanistic principles of emulsion stabilization using 1H,1H-Perfluoro-3,6-dioxadecan-1-ol, and provide detailed, adaptable protocols for the preparation and characterization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.

Introduction to 1H,1H-Perfluoro-3,6-dioxadecan-1-ol: A Unique Fluorosurfactant

1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a partially fluorinated alcohol belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its molecular structure is characterized by a hydrophilic alcohol head group and a lipophobic/hydrophobic fluorinated tail. This amphiphilic nature is the cornerstone of its function as a surfactant.

The presence of ether linkages within the perfluorinated tail imparts a degree of flexibility to the molecule, which can enhance its interfacial packing and stabilizing capabilities. Unlike traditional hydrocarbon surfactants, the fluorinated tail of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is both hydrophobic and lipophobic, meaning it repels both water and oils. This unique characteristic allows for the formation of highly stable emulsions, particularly those involving fluorinated oils.

Table 1: Physicochemical Properties of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

| Property | Value | Source |

| CAS Number | 152914-73-3 | , |

| Molecular Formula | C₈H₃F₁₅O₃ | |

| Molecular Weight | 432.09 g/mol | |

| Physical Form | Liquid | |

| Flash Point | 150 °C |

The Mechanics of Emulsion Stabilization

Emulsions are thermodynamically unstable systems of two immiscible liquids, where one liquid is dispersed as droplets in the other. Surfactants like 1H,1H-Perfluoro-3,6-dioxadecan-1-ol are essential for stabilizing these systems by adsorbing at the oil-water interface, thereby reducing the interfacial tension and preventing the coalescence of droplets.[1]

Another critical parameter is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in the bulk phase.[2] The CMC is an indicator of surfactant efficiency; a lower CMC implies that less surfactant is needed to saturate the interfaces and form a stable emulsion. For short-chain fluorosurfactants, the CMC is influenced by the length and structure of the fluorinated tail.

Caption: Surfactant behavior at the oil-water interface and in the bulk phase.

Protocols for Emulsion Preparation

The following protocols are intended as a starting point and should be optimized for specific applications. The choice of oil phase, aqueous phase, and surfactant concentration will significantly impact the properties of the final emulsion.

Materials and Equipment

-

Fluorosurfactant: 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

-

Oil Phase: Fluorinated oils (e.g., FC-40, HFE-7500), hydrocarbon oils (e.g., mineral oil, vegetable oil), or active pharmaceutical ingredients (APIs) in an oil-based carrier.

-

Aqueous Phase: Deionized water, buffer solutions (e.g., PBS), or aqueous solutions of APIs.

-

Homogenizer: High-shear mixer, sonicator, or microfluidizer.

-

Glassware: Beakers, graduated cylinders, vials.

-

Analytical Equipment: Microscope with a calibrated reticle, dynamic light scattering (DLS) instrument for droplet size analysis.

Protocol for Oil-in-Water (O/W) Emulsion

This protocol is suitable for encapsulating a hydrophobic or fluorophilic substance within an aqueous continuous phase.

-

Preparation of the Aqueous Phase:

-

In a beaker, prepare the desired aqueous phase.

-

Add 1H,1H-Perfluoro-3,6-dioxadecan-1-ol to the aqueous phase at a concentration range of 0.1% to 5% (w/v).

-

Stir gently until the surfactant is fully dissolved. Mild heating may be required for higher concentrations.

-

-

Preparation of the Oil Phase:

-

In a separate container, prepare the oil phase. If encapsulating an active ingredient, dissolve it in the oil at this stage.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously homogenizing using a high-shear mixer or sonicator.

-

The rate of addition and the intensity of homogenization should be optimized to achieve the desired droplet size. For nanoemulsions, a microfluidizer is recommended.[3]

-

Continue homogenization for 5-15 minutes after all the oil has been added.

-

-

Characterization:

-

Visually inspect the emulsion for homogeneity and stability.

-

Determine the droplet size and size distribution using microscopy or DLS.

-

Assess the long-term stability by observing the emulsion for signs of creaming, sedimentation, or coalescence over time at different storage conditions.

-

Caption: Workflow for preparing an oil-in-water (O/W) emulsion.

Protocol for Water-in-Oil (W/O) Emulsion

This protocol is designed for encapsulating a hydrophilic substance within an oil-based continuous phase, which is particularly relevant for applications involving fluorinated oils.

-

Preparation of the Oil Phase:

-

In a beaker, prepare the desired oil phase (e.g., a fluorinated oil).

-

Add 1H,1H-Perfluoro-3,6-dioxadecan-1-ol to the oil phase at a concentration range of 0.5% to 10% (w/w).

-

Stir until the surfactant is completely dissolved.

-

-

Preparation of the Aqueous Phase:

-

In a separate container, prepare the aqueous phase. If encapsulating a hydrophilic active, dissolve it in the aqueous phase.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase while applying high-shear homogenization.

-

The gradual addition of the dispersed phase is crucial for forming a stable W/O emulsion.

-

Continue homogenization for 5-15 minutes to ensure uniform droplet formation.

-

-

Characterization:

-

Assess the emulsion's appearance and stability.

-

Measure the droplet size and distribution.

-

Monitor for any signs of instability such as phase separation.

-

Caption: Workflow for preparing a water-in-oil (W/O) emulsion.

Key Considerations and Optimization

-

Concentration of Surfactant: The optimal concentration of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol will depend on the specific oil and aqueous phases used, the desired droplet size, and the required stability. It is recommended to perform a concentration-response study to determine the most effective range.

-

Phase Ratio: The ratio of the dispersed phase to the continuous phase will influence the viscosity and stability of the emulsion.

-

Energy Input: The intensity and duration of homogenization are critical parameters that control the droplet size. Higher energy input generally leads to smaller droplets but can also cause over-processing and instability.

-

Temperature: Temperature can affect the solubility of the surfactant and the viscosity of the phases, thereby influencing the emulsification process and the stability of the final product.

-

Biocompatibility: For applications in drug delivery and cell culture, it is essential to ensure the biocompatibility of all components of the emulsion. While fluorosurfactants are generally considered to be relatively inert, it is advisable to perform cytotoxicity assays.

Troubleshooting Common Emulsion Issues

Table 2: Common Problems and Potential Solutions in Emulsion Formulation

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Phase Separation | Insufficient surfactant concentration; Inappropriate HLB of the surfactant system; Insufficient homogenization. | Increase surfactant concentration; Co-surfactant addition to adjust HLB; Increase homogenization time/intensity. |

| Flocculation | Weak repulsive forces between droplets. | Optimize surfactant concentration; Add a charge-inducing agent to the aqueous phase. |

| Coalescence | Unstable interfacial film. | Increase surfactant concentration; Use a more rigid surfactant or a co-surfactant. |

| Ostwald Ripening | Diffusion of the dispersed phase from smaller to larger droplets. | Use a more monodisperse oil phase; Incorporate a sparingly soluble compound in the dispersed phase. |

Safety Precautions

As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1H,1H-Perfluoro-3,6-dioxadecan-1-ol and other components of the emulsion. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a promising fluorosurfactant for the formulation of stable emulsions with potential applications in various scientific and industrial fields. Its unique chemical structure offers advantages in terms of stability and inertness. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to explore the use of this surfactant in their specific applications. Empirical optimization of the formulation and process parameters will be crucial for achieving the desired emulsion characteristics.

References

-

The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review - MDPI. Available at: [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC - NIH. Available at: [Link]

-

Critical Micelle Concentration (CMC) - Nanoscience Instruments. Available at: [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Available at: [Link]

Sources

The Dual Role of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol in Advanced Polymer Chemistry: From Monomer Synthesis to Surface Engineering

Introduction: Unlocking Performance with Fluorinated Architectures

In the pursuit of high-performance polymers, the strategic incorporation of fluorine atoms offers a powerful tool to impart a unique combination of properties, including exceptional chemical inertness, thermal stability, and low surface energy. 1H,1H-Perfluoro-3,6-dioxadecan-1-ol stands out as a versatile building block in this field. Its structure, featuring a significant perfluorinated segment (-C6F13), flexible ether linkages, and a reactive primary alcohol (-CH2OH), makes it an ideal precursor for two critical applications in polymer science: as a key component in the synthesis of specialty fluorinated acrylate polymers and as an agent for the direct surface modification of existing materials.

This technical guide provides researchers, polymer chemists, and material scientists with detailed application notes and field-proven protocols for leveraging 1H,1H-Perfluoro-3,6-dioxadecan-1-ol to develop advanced materials with tailored surface properties. We will explore its conversion into a polymerizable monomer and subsequent polymerization, as well as its direct application in creating low-energy, repellent surfaces.

Part 1: Synthesis of a Fluorinated Acrylate Monomer and Subsequent Polymerization

The most prominent application of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol in polymer chemistry is its use as a precursor to a specialty acrylate monomer. The terminal hydroxyl group provides a reactive handle for esterification with acryloyl chloride. This transformation converts the non-polymerizable alcohol into a monomer that can readily undergo free-radical polymerization to yield a side-chain fluorinated polymer. The resulting polymer architecture, with its dense fluorinated side chains, is responsible for creating surfaces with exceptionally low energy, leading to pronounced hydro- and oleophobicity.

Mechanism & Rationale

The synthesis involves a classic esterification reaction where the nucleophilic alcohol attacks the electrophilic carbonyl carbon of acryloyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial.[1] It serves as a scavenger for the hydrochloric acid (HCl) byproduct, preventing potential side reactions and driving the equilibrium towards the ester product.[1] The subsequent polymerization is a standard free-radical process, typically initiated by the thermal decomposition of an azo initiator like Azobisisobutyronitrile (AIBN).[2][3] This method allows for the creation of high molecular weight polymers with pendant fluoroalkoxy side chains.

Experimental Workflow Diagram

Caption: Workflow for monomer synthesis and subsequent free-radical polymerization.

Protocol 1A: Synthesis of 2-((1H,1H-Perfluoro-3,6-dioxadecyl)oxy)ethyl Acrylate

Materials:

-

1H,1H-Perfluoro-3,6-dioxadecan-1-ol

-

Acryloyl chloride

-

Triethylamine (TEA), distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1H,1H-Perfluoro-3,6-dioxadecan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Acylation: Cool the solution to 0°C using an ice-water bath. Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 30 minutes. Maintain vigorous stirring.

-

Scientist's Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent unwanted side polymerization of the acrylate product.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight under a nitrogen atmosphere.

-

Work-up: A white precipitate of triethylamine hydrochloride will form. Filter the mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure fluorinated acrylate monomer.

-

Verification: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.

Protocol 1B: Free-Radical Polymerization of the Fluorinated Monomer

Materials:

-

Synthesized 2-((1H,1H-Perfluoro-3,6-dioxadecyl)oxy)ethyl Acrylate monomer

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anisole (or other suitable high-boiling solvent)

-

Methanol

Procedure:

-

Reaction Setup: In a Schlenk tube, dissolve the fluorinated acrylate monomer (e.g., 500 mg) and AIBN (1-2 mol% relative to monomer) in anisole.[4]

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[5]

-

Scientist's Note: Thorough degassing is paramount for achieving high molecular weight and reproducible polymerization kinetics. Oxygen acts as a radical scavenger, terminating polymer chains prematurely.

-

-

Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70°C. Allow the polymerization to proceed for 12-24 hours with stirring.[4] The solution will become noticeably more viscous.

-

Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a white solid.

-

Purification: Allow the solid to stir in methanol to remove any unreacted monomer and initiator. Decant the methanol and repeat the washing process twice.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C overnight to a constant weight.

-

Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, NMR for structural confirmation, and Thermogravimetric Analysis (TGA) for thermal stability.

| Parameter | Monomer Synthesis | Polymerization |

| Typical Yield | 75-90% | >90% conversion |

| Key Reagents | Acryloyl Chloride, Triethylamine | AIBN |

| Solvent | Anhydrous THF | Anisole / Fluorinated Solvents |

| Temperature | 0°C to Room Temp. | 60-80°C |

| Purification | Column Chromatography | Precipitation in Methanol |

| Primary Analysis | NMR, FTIR | GPC, NMR, TGA, DSC |

Part 2: Surface Modification via Direct Grafting

While polymerization creates new bulk materials, 1H,1H-Perfluoro-3,6-dioxadecan-1-ol can also be used to modify the surfaces of existing polymers or substrates. This approach leverages the terminal alcohol to form covalent bonds with surfaces that have complementary functional groups (e.g., hydroxyls, carboxylic acids, or isocyanates), effectively creating a thin, fluorinated molecular layer. This is a powerful method for imparting hydrophobicity and oleophobicity without altering the bulk properties of the underlying material.

Mechanism & Rationale

Surface grafting relies on the chemical reaction between the -CH2OH group of the fluorinated alcohol and reactive sites on a substrate. For instance, on a surface rich in hydroxyl groups (like cellulose or plasma-treated polymers), a coupling agent or an acid catalyst can be used to form ether or ester linkages. This "grafting to" approach creates a covalently attached, self-assembled monolayer that orients the perfluoroalkyl chains away from the surface, drastically lowering the surface energy.

Surface Modification Process Diagram

Caption: General workflow for surface modification using a fluorinated alcohol.

Protocol 2: Surface Modification of a Hydroxylated Substrate

Materials:

-

Substrate with surface hydroxyl groups (e.g., glass slide, silicon wafer, or oxygen plasma-treated polymer film like polyethylene)

-

1H,1H-Perfluoro-3,6-dioxadecan-1-ol

-

Anhydrous Toluene

-

An acid catalyst (e.g., p-Toluenesulfonic acid, PTSA)

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate. For polymer films, treatment with oxygen plasma is highly effective for generating surface hydroxyl groups. For glass or silicon, cleaning with a piranha solution followed by rinsing with deionized water and drying is standard.

-

Grafting Solution: In a Schlenk flask, prepare a dilute solution (e.g., 1-2% w/v) of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol in anhydrous toluene. Add a catalytic amount of PTSA (e.g., 0.1 mol%).

-

Reaction: Immerse the prepared substrates in the grafting solution. Heat the system to 80-100°C under a nitrogen atmosphere and maintain for 4-12 hours.

-

Scientist's Note: The reaction must be conducted under anhydrous conditions to prevent water from competing with the surface hydroxyl groups, which would reduce grafting efficiency.

-

-

Cleaning: After the reaction, remove the substrates and rinse them thoroughly with fresh toluene to remove any physisorbed material. A brief sonication (1-2 minutes) in toluene is highly recommended to ensure only covalently bound molecules remain.

-

Drying: Dry the modified substrates with a stream of nitrogen and then in a vacuum oven.

-

Characterization: The success of the surface modification is primarily evaluated by measuring the static water and oil (e.g., hexadecane) contact angles. A significant increase in contact angles indicates successful grafting. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of fluorine on the surface.

| Surface Property | Untreated Substrate (Typical) | After Grafting (Expected) |

| Water Contact Angle | < 30° | > 110° |

| Hexadecane Contact Angle | < 10° | > 60° |

| Surface Energy | High | Low |

| XPS F1s Signal | Absent | Present |

Conclusion

1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a highly effective and versatile molecule for the development of advanced fluorinated materials. By first converting it to an acrylate monomer, chemists can synthesize well-defined polymers whose properties are dominated by the high fluorine content, making them ideal for robust, low-energy coatings. Alternatively, its direct use as a surface modifying agent provides a more streamlined path to altering the interfacial properties of existing materials. The protocols outlined herein provide a robust foundation for researchers to explore both avenues, enabling innovation in fields ranging from water-repellent textiles and anti-fouling coatings to advanced electronics and biomedical devices.

References

-

Kotov, D.O., et al. (2021). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. Polymers (Basel), 13(1), 129. Available at: [Link]

-

Zhang, L., et al. (2023). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. Polymer Chemistry, 14(9), 1033-1042. Available at: [Link]

-

Li, S., et al. (2023). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Materials (Basel), 16(18), 6293. Available at: [Link]

-

ResearchGate Discussion. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Available at: [Link]

-

Chemistry university. (2021). Esterification using Acid Chloride and Alcohol. YouTube. Available at: [Link]

-

Lin, P., et al. (2014). Cross-linking and ultrathin grafted gradation of fluorinated polymers synthesized via initiated chemical vapor deposition to prevent surface reconstruction. ACS Applied Materials & Interfaces, 6(24), 22186–22193. Available at: [Link]

-

Ameduri, B. (2020). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers. Royal Society of Chemistry. Available at: [Link]

-

Ameduri, B. (2020). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. Available at: [Link]

-

Bowman, C.N., & Kloxin, C.J. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech Report. Available at: [Link]

-

ResearchGate Publication. (2017). Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. Available at: [Link]

-

Ashenhurst, J. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Available at: [Link]

-

Zhang, L., et al. (2018). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Polymers (Basel), 10(9), 957. Available at: [Link]

-

Wang, Y., et al. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Molecules, 28(18), 6673. Available at: [Link]

- European Patent Office. (2016). Fluoroalkyl (meth)acrylate polymers and compositions. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). Available at: [Link]

-

Varshney, A., et al. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(12), 5435-5437. Available at: [Link]

-

Zhang, W., et al. (2019). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. Coatings, 9(10), 620. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

Sources

Application Note: Oleophobic Surface Coatings Using 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

Introduction: The Imperative for Oleophobicity

In advanced materials science and device engineering, the ability to repel oils and organic liquids—a property known as oleophobicity—is of paramount importance. Oleophobic surfaces are critical for applications such as anti-fingerprint coatings for displays, self-cleaning lenses, anti-fouling materials in biomedical devices, and corrosion-resistant coatings.[1] The fundamental principle behind achieving oleophobicity is the minimization of surface free energy. For a surface to be oleophobic, its surface energy must be lower than the surface tension of the oils it is intended to repel (typically around 20 mN/m).[1]

Fluorinated compounds are exceptionally effective for this purpose due to the extremely low polarizability of the carbon-fluorine bond, leading to weak van der Waals interactions. This application note provides a detailed guide to the use of a specific fluorinated ether alcohol, 1H,1H-Perfluoro-3,6-dioxadecan-1-ol , for the creation of robust and high-performance oleophobic coatings on various substrates. This molecule's structure, featuring a reactive hydroxyl head group and a long, fluorinated tail, allows for the formation of a dense, low-energy self-assembled monolayer (SAM).

Chemical Profile: 1H,1H-Perfluoro-3,6-dioxadecan-1-ol

| Property | Value | Source |

| CAS Number | 152914-73-3 | [2] |

| Molecular Formula | C₈H₃F₁₅O₃ | [2] |

| Molecular Weight | 432.08 g/mol | [2] |

| Physical Form | Liquid | [3] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol | [3] |

Mechanism of Oleophobicity

The efficacy of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol as an oleophobic agent stems from its amphiphilic nature, which facilitates the formation of a highly organized, low-energy surface layer.

-

Anchoring to the Substrate: The terminal hydroxyl (-OH) group acts as a reactive anchor. On substrates possessing native hydroxyl groups (e.g., glass, silicon wafers, alumina), this group can form strong covalent bonds (e.g., Si-O-C) or robust hydrogen bonds. This chemical bonding is crucial for the durability and stability of the coating.[4]

-

Self-Assembly and Orientation: Once anchored, the long perfluoroether chains orient themselves away from the substrate. Van der Waals forces between these fluorinated chains drive them to pack into a dense, quasi-crystalline structure.

-

Creation of a Low-Energy Interface: This dense packing exposes a surface almost exclusively composed of -CF₃ and -CF₂- groups. The low polarizability of the C-F bond results in a surface with exceptionally low free energy, preventing wetting by low-surface-tension liquids like oils.

Caption: Experimental workflow for oleophobic coating.

Validation and Characterization

A self-validating protocol requires quantitative assessment of the coating's performance.

Contact Angle Goniometry

This is the primary method for quantifying oleophobicity. [5]The static contact angle of various liquids on the coated surface is measured. A high contact angle indicates low wettability and strong repellency. [6] Procedure:

-

Place the coated substrate on the goniometer stage.

-

Dispense a small droplet (2-5 µL) of the test liquid onto the surface.

-

Capture the image of the droplet and use software to measure the angle formed at the liquid-solid-vapor interface. [7]4. Perform measurements at multiple locations on the substrate to ensure uniformity.

Expected Performance Data:

| Surface | Test Liquid | Typical Contact Angle (°) |

| Uncoated Glass/Silicon | Deionized Water | < 10° |

| Coated Substrate | Deionized Water | 105° - 115° |

| Uncoated Glass/Silicon | Hexadecane | < 5° (Wetting) |

| Coated Substrate | Hexadecane | 65° - 75° [4][8] |

| Coated Substrate | Mineral Oil | 60° - 70° |

Note: Hexadecane is a standard low-surface-tension liquid used to characterize oleophobicity.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the chemical composition of the surface. A successful coating will show a strong Fluorine (F 1s) peak and a significant reduction in the substrate signal (e.g., Si 2p), confirming the presence and coverage of the fluorinated monolayer.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the coated surface. A well-formed monolayer should result in a smooth, uniform surface with a low root-mean-square (RMS) roughness, often comparable to the underlying substrate.

Troubleshooting and Field Insights

-

Low Contact Angles: This is often due to incomplete or disordered monolayer formation.

-

Cause: Inadequate substrate cleaning or hydroxylation.

-

Solution: Re-evaluate the cleaning protocol. Ensure the surface is highly hydrophilic before coating. Use fresh Piranha solution or verify UV/Ozone lamp intensity.

-

Cause: Moisture contamination in the solvent or on the substrate.

-

Solution: Use anhydrous solvents and ensure substrates are perfectly dry. Perform the coating process in a low-humidity environment.

-

-

Poor Durability: The coating wears off easily.

-

Cause: Insufficient curing time or temperature.

-

Solution: Increase the curing temperature or duration to ensure robust covalent bond formation. Verify oven temperature calibration.

-

Safety Precautions

-

Fluorinated compounds should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 1H,1H-Perfluoro-3,6-dioxadecan-1-ol before use. [3]* Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Exercise extreme caution when working with hazardous cleaning solutions like Piranha etch.

References

- US Patent US20110250422A1. (2011). Hydrophobic and oleophobic coatings.

-

Caruana, R., et al. (2023). Experimental Characterization of the Wettability of Coated and Uncoated Plates for Indirect Evaporative Cooling Systems. Applied Sciences. [Link]

-

ResearchGate. (n.d.). Preparation and characterization of super-hydrophobic and oleophobic surface. [Link]

-

ResearchGate. (n.d.). Special Oleophobic and Hydrophilic Surfaces: Approaches, Mechanisms, and Applications. [Link]

-

IOPscience. (n.d.). Experimental Study on Contact Angle of ethanol and n-propanol aqueous solutions on metal surfaces. [Link]

-

Kim, J. H., & Lee, J. (2021). Dynamic contact angle measurements on lubricant infused surfaces. Journal of Colloid and Interface Science. [Link]

-

Avestia. (2017). Characterization of Oleophobic Functional Surfaces Fabricated by Thermal Imprinting Process. [Link]

-

AZoM. (2022). What are Oleophobic Thin Film Coatings?. [Link]

-

Massachusetts Institute of Technology. (n.d.). Assessing the Accuracy of Contact Angle Measurements for Sessile Drops on Liquid-Repellent Surfaces. [Link]

-

PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. [Link]

-

FCT, Inc. (2017). Oleophobic Coatings. [Link]

-

Infinita Lab. (n.d.). All About Superhydrophobicity Oleophobicity And Contact Angle. [Link]

-

Cakir, M. F. (2024). A new approach to contact angle measurement and effects of evaporation on the contact angle. Revista Mexicana de Física. [Link]

-

Royal Society of Chemistry. (n.d.). Fabrication of oleophobic paper with tunable hydrophilicity by treatment with non-fluorinated chemicals. [Link]

-

Biolin Scientific. (n.d.). Superhydrophobic and oleophobic surfaces. [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Superhydrophobic and Oleophobic Surfaces as Precursors for Boiling Applications. [Link]

-

PubChem. (n.d.). 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. [Link]

Sources

- 1. biolinscientific.com [biolinscientific.com]

- 2. scbt.com [scbt.com]

- 3. 1H,1H-Perfluoro-3,6-dioxadecan-1-ol | 152914-73-3 [sigmaaldrich.com]

- 4. nanoslic.com [nanoslic.com]

- 5. infinitalab.com [infinitalab.com]